
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, also known as MOO, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Mecanismo De Acción
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride acts as a chelator of transition metals, including iron and copper. It has been found to inhibit the formation of reactive oxygen species (ROS) and to prevent oxidative damage to cells. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has anti-inflammatory effects and has been found to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a valuable tool in studying the effects of drugs and toxins on the brain. However, one limitation is that 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in scientific research. One potential application is in the development of treatments for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the study of the effects of environmental toxins on the brain. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used to study the mechanisms of action of various toxins and could be used to develop treatments for toxin-induced neurodegeneration.
Conclusion
In conclusion, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, or 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, is a valuable tool in scientific research. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins. While there are limitations to its use, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has many potential applications in the future of scientific research.
Métodos De Síntesis
The synthesis of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride involves the reaction of 4-morpholinylacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography to obtain the final product, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride.
Aplicaciones Científicas De Investigación
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins.
Propiedades
IUPAC Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNIXVADHBCMK-BNSHTTSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCCCCC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
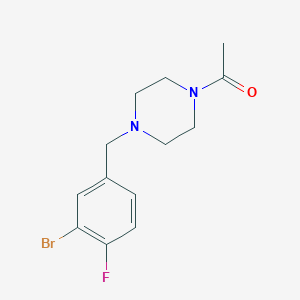

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
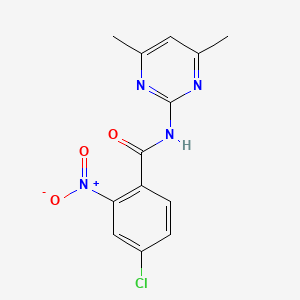
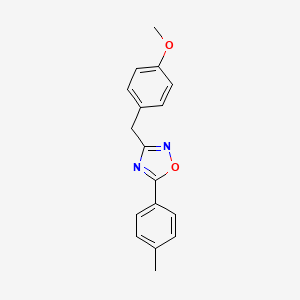
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
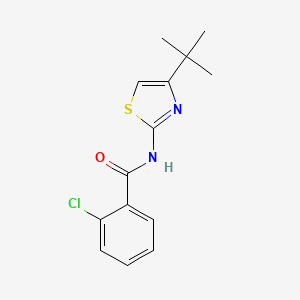
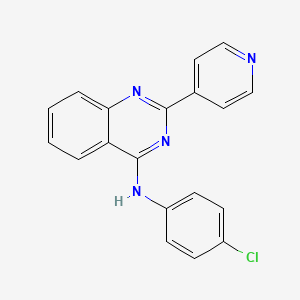
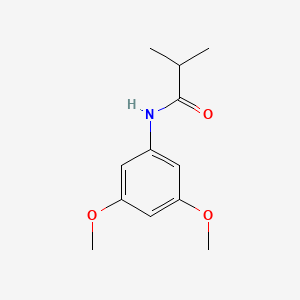
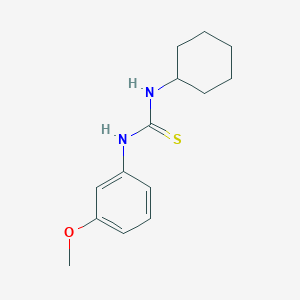

![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)